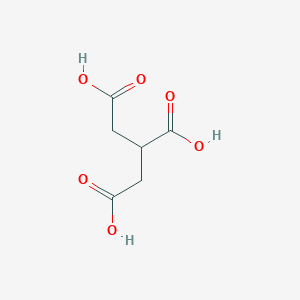

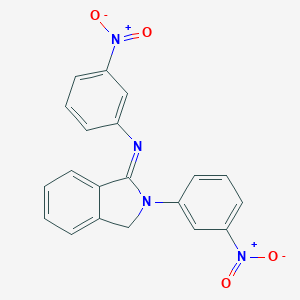

![molecular formula C10H4N4S2 B186566 萘并[1,2-c:5,6-c']双[1,2,5]噻二唑 CAS No. 133546-47-1](/img/structure/B186566.png)

萘并[1,2-c:5,6-c']双[1,2,5]噻二唑

描述

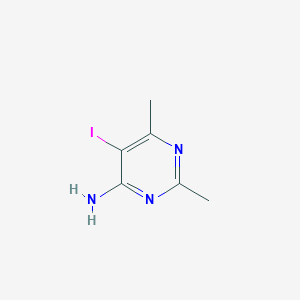

Naphtho[1,2-c:5,6-c’]bis[1,2,5]thiadiazole is a heteroaromatic compound known for its unique electronic properties. It is composed of two fused thiadiazole rings and a naphthalene core, making it an effective electron-accepting unit in various applications, particularly in organic electronics and photovoltaics .

科学研究应用

Naphtho[1,2-c:5,6-c’]bis[1,2,5]thiadiazole has a wide range of scientific research applications:

Organic Electronics: Used as an electron-accepting unit in donor-acceptor type copolymers for organic solar cells.

Photovoltaics: Enhances the efficiency of polymer solar cells by improving charge mobility and interchain packing.

Material Science: Employed in the development of high-performance semiconducting polymers.

作用机制

Target of Action

Naphtho[1,2-c:5,6-c’]bis[1,2,5]thiadiazole (NTz) is primarily used in the synthesis of high-performance semiconducting polymers . It functions effectively as an electron-accepting unit of donor-acceptor type donor copolymers for bulk-heterojunction organic solar cells .

Mode of Action

NTz contains two fused 1, 2, 5-thiadiazole rings that lower the band gap, enhance the interchain packing, and improve the charge mobility of the resulting polymer . It is developed by the direct borylation reaction on the parent heterocycle and is utilized for the synthesis of NTz-based donor-acceptor copolymers .

Biochemical Pathways

The biochemical pathways of NTz involve the synthesis of high-performance semiconducting polymers. The compound is used as a precursor in these synthesis processes, contributing to the development of materials with enhanced photovoltaic performance .

Result of Action

The result of NTz’s action is the creation of high-performance semiconducting polymers. These polymers have improved charge mobility due to the lowered band gap and enhanced interchain packing provided by NTz . The NTz-based polymer PBDT-DTNT exhibited considerably better photovoltaic performance with a power conversion efficiency (PCE) of 6.00% .

Action Environment

The action of NTz is influenced by the conditions under which the synthesis of polymers takes place. Factors such as temperature, solvent used, and the presence of other reactants can affect the efficiency of NTz in the synthesis process . .

准备方法

Synthetic Routes and Reaction Conditions

Naphtho[1,2-c:5,6-c’]bis[1,2,5]thiadiazole can be synthesized through a direct borylation reaction on the parent heterocycle. The process involves the use of bis(pinacolate)diboron and a catalyst such as (1,5-cyclooctadiene)(methoxy)iridium(I) dimer. The reaction is typically carried out in a solvent like cyclohexane under reflux conditions for about 20 hours .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis of naphtho[1,2-c:5,6-c’]bis[1,2,5]thiadiazole-based compounds often involves scalable organic synthesis techniques. These methods ensure the production of high-purity compounds suitable for industrial applications .

化学反应分析

Types of Reactions

Naphtho[1,2-c:5,6-c’]bis[1,2,5]thiadiazole undergoes various chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction: These reactions can modify the electronic properties of the compound, making it suitable for different applications.

Common Reagents and Conditions

Substitution: Reagents like bis(pinacolate)diboron are used under reflux conditions with catalysts such as iridium complexes.

Oxidation/Reduction: Specific oxidizing or reducing agents are employed depending on the desired modification.

Major Products

The major products formed from these reactions include various functionalized derivatives of naphtho[1,2-c:5,6-c’]bis[1,2,5]thiadiazole, which are used in the synthesis of high-performance semiconducting polymers .

相似化合物的比较

Similar Compounds

2,1,3-Benzothiadiazole: Another electron-accepting unit used in organic electronics.

Triphenyleno[1,2-c7,8-c’]bis([1,2,5]thiadiazole): A planar V-shaped fused ring compound used in similar applications.

Uniqueness

Naphtho[1,2-c:5,6-c’]bis[1,2,5]thiadiazole is unique due to its doubly fused thiadiazole rings, which provide superior electronic properties compared to other similar compounds. This uniqueness makes it a preferred choice for high-performance applications in organic electronics and photovoltaics .

属性

IUPAC Name |

[2,1,3]benzothiadiazolo[7,6-g][2,1,3]benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4N4S2/c1-3-7-10(14-15-11-7)6-2-4-8-9(5(1)6)13-16-12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHDKHOBNKXVNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C3=C1C4=NSN=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133546-47-1 | |

| Record name | 133546-47-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of NTz?

A1: While the provided research focuses on NTz derivatives, the core molecule has a molecular formula of C10H2N4S2 and a molecular weight of 242.31 g/mol.

Q2: What are the key spectroscopic characteristics of NTz?

A2: NTz derivatives exhibit characteristic absorption bands in UV-Vis spectroscopy, often spanning a broad range (300-800 nm or wider) depending on the specific structure. [, , , , , ] These properties are crucial for light absorption in solar cell applications.

Q3: How does the choice of donor unit influence the properties of NTz-based polymers?

A3: Researchers have explored various donor units like fluorene, carbazole, benzodithiophene, and thiophene derivatives in combination with NTz. [, , , , , , ] The choice significantly impacts the polymers' energy levels, absorption spectra, bandgaps, and charge carrier mobilities. For instance, using NTz instead of benzothiadiazole led to a lower band gap, enhanced interchain packing, and improved charge mobility. []

Q4: How stable are NTz-based organic solar cells?

A5: NTz-based polymers have demonstrated promising stability in organic solar cells. One study showed excellent stability in inverted-type devices, comparable to those with evaporated electrodes. [] Another research highlighted the high durability of PTzNTz solar cells, attributing it to less charge accumulation within the device. [, ]

Q5: What are the advantages of using thick photoactive layers in NTz-based polymer solar cells?

A6: Thick photoactive layers can absorb more light, potentially enhancing solar cell efficiency. Research has shown that some NTz-based polymers maintain high power conversion efficiencies even with thick active layers (up to 1 µm), making them suitable for large-scale production methods like roll-to-roll processing. []

Q6: How does the length of alkyl side chains influence the properties of NTz-based polymers?

A7: Alkyl side chains are crucial for solubility and film formation. Studies show that increasing side chain length can lead to more ordered polymer packing and improved charge carrier mobility, ultimately boosting device performance. [, ]

Q7: What is the impact of two-dimensional conjugation on NTz-based polymers?

A8: Incorporating two-dimensional conjugation, such as using alkylthiothienyl-substituted benzodithiophene or branched alkyl side chains, can broaden the absorption spectrum, improve charge transport, and enhance field-effect mobility. [, , ]

Q8: How does the symmetry of the NTz core affect the performance of non-fullerene acceptors?

A9: Research has shown that a centrosymmetric NTz core can enhance intermolecular interactions and promote crystalline ordering compared to an axisymmetric core, leading to improved electron transport and higher power conversion efficiencies in organic solar cells. []

Q9: What are the challenges and opportunities in designing NTz-based non-fullerene acceptors?

A10: While NTz-based acceptors show promise, further research is needed to understand the structure-property relationships and optimize their performance. Challenges include achieving efficient charge separation and transport, as well as developing new synthetic strategies. [, ]

Q10: How is computational chemistry used to study NTz-based polymers?

A11: Density functional theory (DFT) calculations provide valuable insights into the electronic and structural properties of NTz-based materials. [, , , ] These calculations help predict energy levels, bandgaps, and molecular geometries, guiding the design of new polymers with improved performance.

Q11: What are the potential applications of NTz-based materials beyond solar cells?

A12: NTz derivatives have potential in other organic electronic applications, such as organic transistors, [, , ] light-emitting diodes (OLEDs), [] and photodetectors. [] Their electron-accepting properties, coupled with tunable energy levels and good charge transport characteristics, make them attractive for various optoelectronic devices.

Q12: What are the future research directions for NTz-based materials?

A13: Future research will likely focus on developing new synthetic methods for NTz derivatives, exploring their potential in various device architectures, and further optimizing their performance through structural modifications and processing techniques. Understanding the degradation mechanisms and improving the long-term stability of NTz-based devices will also be crucial for their commercialization. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

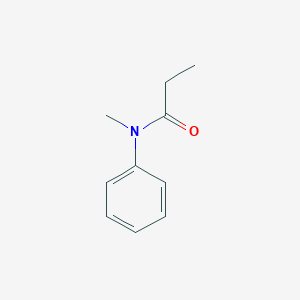

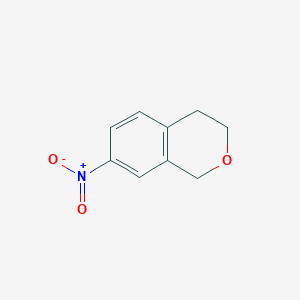

![2-[(4-Nitrobenzoyl)amino]propanoic acid](/img/structure/B186485.png)

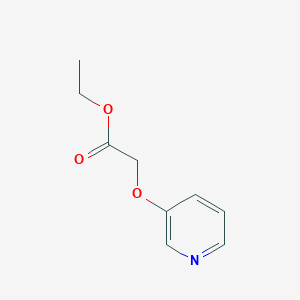

![2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B186492.png)

![Thieno[2,3-c][1,6]naphthyridine](/img/structure/B186497.png)